molecular formula C18H10N4 B14726359 3-Methyl-3-naphthalen-2-ylcyclopropane-1,1,2,2-tetracarbonitrile CAS No. 10432-52-7

3-Methyl-3-naphthalen-2-ylcyclopropane-1,1,2,2-tetracarbonitrile

Cat. No.: B14726359
CAS No.: 10432-52-7
M. Wt: 282.3 g/mol
InChI Key: KNBVULLMGRSNFG-UHFFFAOYSA-N
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Description

3-Methyl-3-naphthalen-2-ylcyclopropane-1,1,2,2-tetracarbonitrile is an organic compound characterized by a cyclopropane ring substituted with a naphthyl group and four cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-naphthalen-2-ylcyclopropane-1,1,2,2-tetracarbonitrile typically involves the reaction of α-bromoketones or aldehydes with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N). This one-pot reaction yields the desired cyclopropane derivative in excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates like cyanogen bromide.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-naphthalen-2-ylcyclopropane-1,1,2,2-tetracarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield cyano-substituted derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Mechanism of Action

The mechanism by which 3-Methyl-3-naphthalen-2-ylcyclopropane-1,1,2,2-tetracarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The cyano groups and the cyclopropane ring play crucial roles in its reactivity and binding properties. The compound can interact with enzymes and receptors, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-3-naphthalen-2-ylcyclopropane-1,1,2,2-tetracarbonitrile is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying specific chemical reactions and for developing new materials with tailored properties.

Properties

CAS No.

10432-52-7

Molecular Formula

C18H10N4

Molecular Weight

282.3 g/mol

IUPAC Name

3-methyl-3-naphthalen-2-ylcyclopropane-1,1,2,2-tetracarbonitrile

InChI

InChI=1S/C18H10N4/c1-16(17(9-19,10-20)18(16,11-21)12-22)15-7-6-13-4-2-3-5-14(13)8-15/h2-8H,1H3

InChI Key

KNBVULLMGRSNFG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C#N)C#N)(C#N)C#N)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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